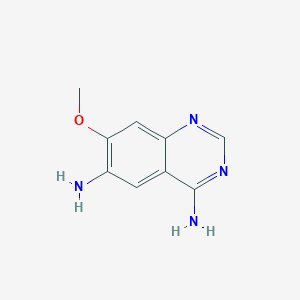

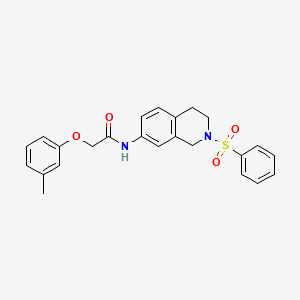

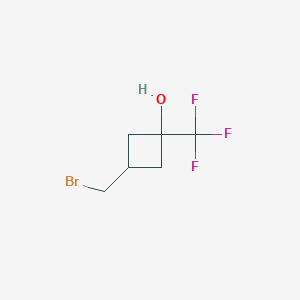

ethyl 3-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a pyridinone ring, an ester group, and a methoxyphenyl group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxadiazole and pyridinone rings suggests that the compound could have a planar structure in these regions. The methoxyphenyl group could add steric bulk, which might influence the overall shape of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar ester group and the potentially planar oxadiazole and pyridinone rings could influence its solubility, melting point, and boiling point .科学的研究の応用

Anticancer Properties

The title compound exhibits promising potential as an anticancer agent. Researchers have explored its cytotoxic activity against breast cancer cells through ERα inhibition . Molecular docking studies revealed that the compound has a more negative binding free energy than tamoxifen, a well-known breast cancer drug. This suggests that the title compound could be developed as a novel anticancer candidate .

Hybrid Compound Synthesis

The compound was synthesized using a linker mode approach under reflux conditions. Spectroscopic analyses (UV-Vis, FT-IR, HRMS, 1D, and 2D NMR) confirmed its structure. The hybrid nature of the compound, combining chalcone and salicylate moieties, contributes to its unique properties .

In Silico Studies

Computational approaches, including molecular docking and MD simulation, were employed to explore the compound’s interactions. The absence of significant changes in interacting residues during MD simulations further supports its stability and potential as an anticancer agent .

Chalcone-Salicylate Hybridization

Chalcones (1,3-diphenyl-prop-2-en-1-ones) are natural products with diverse biological activities. The title compound’s chalcone-salicylate hybrid structure combines features from both compound classes, potentially enhancing its efficacy .

Calcium Channel Antagonism

While not explicitly mentioned in the study, the compound’s structure suggests it may have calcium channel antagonist properties. Further investigation is warranted to explore this potential application .

Formal Anti-Markovnikov Alkene Hydromethylation

Interestingly, the compound’s radical approach for protodeboronation could be relevant to alkene hydromethylation reactions. This transformation, although not directly studied for this compound, highlights its synthetic versatility .

作用機序

Safety and Hazards

将来の方向性

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in clinical trials .

特性

IUPAC Name |

ethyl 3-[[2-[5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O6/c1-3-34-25(32)17-5-4-6-19(13-17)26-21(30)15-29-14-18(9-12-22(29)31)24-27-23(28-35-24)16-7-10-20(33-2)11-8-16/h4-14H,3,15H2,1-2H3,(H,26,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUFVXQUONZHMN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 3-(2-(5-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)acetamido)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[2-(1-azepanyl)-2-oxoethoxy]-2-phenyl-3(2H)-pyridazinone](/img/structure/B2405644.png)

![2-(4-chlorophenyl)-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2405645.png)

![N-(sec-butyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2405652.png)

![6-(2,5-Dimethylphenyl)-4,7-dimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2405658.png)

![N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)-2-furamide](/img/structure/B2405664.png)